molecular formula C23H24N2O5S B4919655 N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)alaninamide

N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)alaninamide

Cat. No.: B4919655
M. Wt: 440.5 g/mol
InChI Key: VVRLEZGNMWCFAB-UHFFFAOYSA-N
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Description

N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)alaninamide, also known as MSMPA, is a synthetic compound that has gained attention in the scientific community for its potential use in biomedical research. MSMPA is a small molecule that has been studied for its ability to modulate biological pathways, making it a promising candidate for drug development.

Mechanism of Action

N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)alaninamide has been shown to inhibit the activity of the proteasome by binding to the active site of the complex. This results in the accumulation of ubiquitinated proteins, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis, and suppression of inflammatory responses. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)alaninamide in lab experiments is its ability to selectively inhibit the proteasome, making it a useful tool for studying the role of the proteasome in various cellular processes. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)alaninamide. One area of interest is the development of this compound analogs with improved solubility and stability. Additionally, this compound could be studied in combination with other drugs to determine its potential for use in combination therapy. Finally, this compound could be studied in animal models of various diseases to determine its potential for use in clinical settings.

Synthesis Methods

N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)alaninamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-methoxybenzylamine with methylsulfonyl chloride to form N-(4-methoxybenzyl)methanesulfonamide. This intermediate is then reacted with 4-phenoxybenzaldehyde to form N-(4-methoxybenzyl)-N-(4-phenoxybenzyl) methanesulfonamide. Finally, this compound is reacted with L-alanine methyl ester hydrochloride and triethylamine to form this compound.

Scientific Research Applications

N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)alaninamide has been studied for its potential use in a variety of biomedical applications. One area of research has focused on this compound's ability to inhibit the activity of the proteasome, a cellular complex that plays a critical role in the regulation of protein turnover. Proteasome inhibitors have been shown to have anticancer properties, and thus this compound has been studied for its potential use in cancer therapy.

Properties

IUPAC Name

2-(4-methoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-17(25(31(3,27)28)19-11-15-20(29-2)16-12-19)23(26)24-18-9-13-22(14-10-18)30-21-7-5-4-6-8-21/h4-17H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRLEZGNMWCFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)N(C3=CC=C(C=C3)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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